molecular formula C17H16O B14250271 8-Phenylmethoxy-1,2-dihydronaphthalene CAS No. 432036-78-7

8-Phenylmethoxy-1,2-dihydronaphthalene

Cat. No.: B14250271
CAS No.: 432036-78-7
M. Wt: 236.31 g/mol
InChI Key: ZGDSLOOVQRVTIU-UHFFFAOYSA-N
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Description

8-Phenylmethoxy-1,2-dihydronaphthalene is a chemical compound with the molecular formula C17H16O It is a derivative of 1,2-dihydronaphthalene, which is a partially hydrogenated form of naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenylmethoxy-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the nucleophilic addition of organometallic reagents to naphthalene derivatives. For example, the reaction of o-(alkynyl)benzaldehydes or o-(alkynyl)phenyl ketones with olefins in the presence of a copper catalyst (Cu(OTf)2) at elevated temperatures (80°C) in tetrahydrofuran (THF) can yield 1,2-dihydronaphthalene derivatives . Another method involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

8-Phenylmethoxy-1,2-dihydronaphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert it back to its fully hydrogenated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield naphthoquinones, while reduction reactions can produce tetrahydronaphthalene derivatives.

Scientific Research Applications

8-Phenylmethoxy-1,2-dihydronaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Phenylmethoxy-1,2-dihydronaphthalene depends on its specific application. For example, as a fluorescent ligand, it interacts with target molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. In enzyme inhibition, it may bind to the active site of the enzyme, blocking its activity and preventing the substrate from accessing the catalytic site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with target molecules and provide additional functionalization sites for further modifications.

Properties

CAS No.

432036-78-7

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

8-phenylmethoxy-1,2-dihydronaphthalene

InChI

InChI=1S/C17H16O/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-4,6-10,12H,5,11,13H2

InChI Key

ZGDSLOOVQRVTIU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)C=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

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